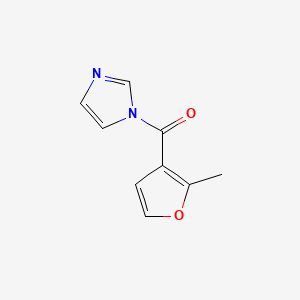

(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone

准备方法

合成路线和反应条件: 甲脒碘可以通过甲脒乙酸与氢碘酸反应合成。 反应通常在水溶液中进行,然后通过重结晶获得纯的甲脒碘晶体 .

工业生产方法: 在工业环境中,甲脒碘采用类似方法生产,但规模更大。该工艺涉及对反应条件(如温度和浓度)的仔细控制,以确保高纯度和产率。 最终产品通常通过从乙醇中重结晶进一步纯化 .

化学反应分析

反应类型: 甲脒碘会发生各种化学反应,包括:

氧化: 它可以氧化成甲脒硝酸盐。

还原: 它可以还原成甲脒。

常见试剂和条件:

氧化: 常见的氧化剂包括硝酸。

还原: 可以使用硼氢化钠等还原剂。

主要产物:

氧化: 甲脒硝酸盐。

还原: 甲脒。

取代: 各种卤化物盐,如甲脒氯化物或甲脒溴化物.

科学研究应用

Structural Characteristics

- Molecular Formula : C9H8N2O2

- Molecular Weight : 176.17 g/mol

- Hydrogen Bond Donor Count : 0

- Hydrogen Bond Acceptor Count : 3

- Rotatable Bond Count : 1

- Topological Polar Surface Area : 48 Ų

Medicinal Chemistry

(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological systems, particularly in the context of:

- Antimicrobial Activity : Studies have shown that compounds containing imidazole and furan rings exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Research indicates that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

RNA Modulation

The compound has been identified as a 5S rRNA modificator , suggesting its role in RNA biology. This application is particularly relevant in:

- Gene Expression Studies : Modifying RNA structures can lead to insights into gene regulation mechanisms.

- Therapeutic Applications : Targeting rRNA can provide novel strategies for treating diseases linked to dysfunctional gene expression.

Material Science

Due to its unique chemical structure, this compound may find applications in materials science:

- Organic Electronics : The compound's electronic properties could be harnessed in the development of organic semiconductors.

- Polymer Chemistry : Its reactivity can be utilized in synthesizing new polymers with specific functionalities.

Case Study 1: Antimicrobial Activity

A study published in Nature Chemical Biology explored the antimicrobial properties of imidazole derivatives, including this compound. The results indicated that modifications to the imidazole ring significantly enhanced antimicrobial efficacy against Gram-positive bacteria.

Case Study 2: Anticancer Research

In a research article from Springer Nature, derivatives of this compound were tested against various cancer cell lines. The findings demonstrated that specific substitutions on the furan moiety could lead to increased cytotoxicity, suggesting a pathway for developing new anticancer drugs.

Case Study 3: RNA Interaction Studies

Research highlighted in Nature Chemical Biology examined how this compound interacts with RNA structures. The study revealed that it could modulate RNA folding and stability, providing insights into potential therapeutic applications for RNA-targeting drugs.

作用机制

甲脒碘主要通过其在钙钛矿材料形成中的前驱体作用发挥作用。甲脒阳离子 (FA⁺) 与碘化铅 (PbI₂) 相互作用形成甲脒铅碘 (FAPbI₃),它具有钙钛矿晶体结构。 这种结构是该材料高光吸收系数、长载流子寿命和低激子结合能的原因,使其在太阳能转换方面非常有效 .

类似化合物:

甲胺碘化物 (CH₃NH₃I): 用于合成甲胺铅碘 (MAPbI₃),与甲脒铅碘相比,它具有更宽的带隙和更低的热稳定性.

碘化铯 (CsI): 用于合成碘化铯铅 (CsPbI₃),与甲脒铅碘相比,它具有更好的热稳定性,但带隙更宽.

独特性: 甲脒碘的独特性在于它能够形成具有更窄带隙和比甲胺铅碘更好的热稳定性的钙钛矿材料。 这使其更适合于高效率的太阳能电池 .

相似化合物的比较

Methylammonium iodide (CH₃NH₃I): Used in the synthesis of methylammonium lead iodide (MAPbI₃), which has a wider bandgap and lower thermal stability compared to formamidinium lead iodide.

Cesium iodide (CsI): Used in the synthesis of cesium lead iodide (CsPbI₃), which has better thermal stability but a wider bandgap compared to formamidinium lead iodide.

Uniqueness: Formamidinium iodide is unique due to its ability to form perovskite materials with a narrower bandgap and better thermal stability compared to methylammonium lead iodide. This makes it more suitable for high-efficiency solar cells .

生物活性

(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by an imidazole ring fused with a 2-methylfuran moiety, which contributes to its diverse biological properties. Imidazole derivatives are known for their broad range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluated various imidazole compounds against Gram-positive and Gram-negative bacteria using the cylinder well diffusion method. The results showed that certain derivatives displayed substantial zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | 15 |

| 5b | 11 |

| 5c | 20 |

| Streptomycin (control) | 28 |

This table summarizes the efficacy of selected compounds compared to a standard antibiotic, highlighting the potential of imidazole-based drugs in treating infections .

Anticancer Activity

Imidazole-containing compounds have shown promise in anticancer research. For instance, derivatives have been tested for their ability to inhibit tumor cell proliferation. In vitro studies demonstrated that certain analogs significantly reduced the viability of cancer cell lines, suggesting a mechanism involving apoptosis induction.

Case Study: Antitumor Activity

A recent study focused on the synthesis of novel imidazole derivatives and their evaluation against various cancer cell lines. The results indicated that compounds with specific substitutions on the imidazole ring exhibited enhanced cytotoxicity. Notably, one derivative led to a reduction in cell viability by over 70% at concentrations as low as 10 µM .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The imidazole ring can act as a proton donor or acceptor, influencing enzyme activity and receptor interactions. This amphoteric nature allows it to participate in diverse biochemical pathways.

Interaction with Enzymes

Imidazoles are known to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are crucial in inflammatory processes and signal transduction pathways. By modulating these enzymes, imidazole derivatives can exert anti-inflammatory effects and potentially improve therapeutic outcomes in conditions like arthritis and cancer .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that this compound exhibits favorable absorption characteristics with moderate bioavailability. However, detailed toxicity profiles are necessary to ensure safety for clinical applications.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | TBD |

| Clearance rate | TBD |

These parameters are critical for determining appropriate dosing regimens in future clinical trials.

属性

IUPAC Name |

imidazol-1-yl-(2-methylfuran-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-8(2-5-13-7)9(12)11-4-3-10-6-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBPIWAAJBRELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101348105 | |

| Record name | 1H-Imidazol-1-yl(2-methyl-3-furyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415238-77-5 | |

| Record name | 1H-Imidazol-1-yl(2-methyl-3-furyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。